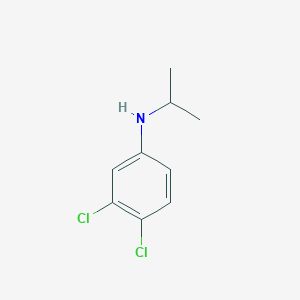

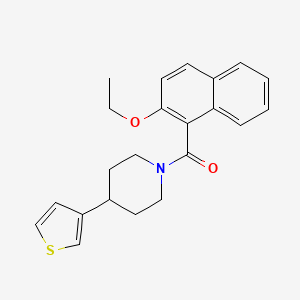

![molecular formula C13H11BrClNO B2363822 4-溴-2-{[(4-氯苯基)氨基]甲基}苯酚 CAS No. 298217-75-1](/img/structure/B2363822.png)

4-溴-2-{[(4-氯苯基)氨基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H11BrClNO and a molecular weight of 312.59 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” features strong intramolecular O-H⋯N hydrogen bonds that generate S(6) ring motifs . The crystal structure features short intermolecular Br⋯Br and Cl⋯Cl contacts . The dihedral angle between the substituted benzene rings is 43.90 (11)° .科学研究应用

Crystallography

The compound has been used in crystallographic studies . The crystal structure of the compound provides valuable information about its molecular structure and atomic coordinates . This information can be used to understand the compound’s physical properties and reactivity.

Synthesis of Other Compounds

“4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” can be used as a reagent in the synthesis of other complex compounds . For example, it has been used in the synthesis of "7-arylbenzo" .

Pesticide Metabolite

The compound is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . Understanding the metabolic pathways of pesticides can help in assessing their environmental impact and toxicity.

Enzyme-Catalyzed Copolymerization

The compound undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This process can be used to create new materials with unique properties.

Design and Development of New Materials

The compound can be used in the design and development of new materials involving 1,2,4-triazole systems . These systems have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Insecticides and Acaricides

The compound is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity . Chlorfenapyr is an aryl pyrrole insecticide and acaricide .

作用机制

Mode of Action

It’s known that the compound can participate in suzuki-miyaura coupling reactions , which suggests it may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests it may influence pathways related to carbon-carbon bond formation.

属性

IUPAC Name |

4-bromo-2-[(4-chloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVDYVJXKKDEPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)

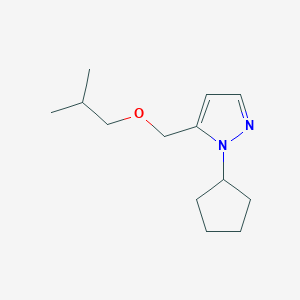

![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)

![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

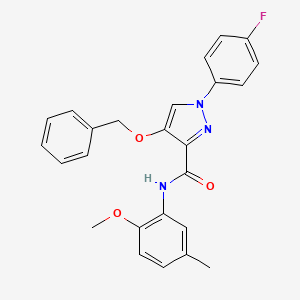

![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)